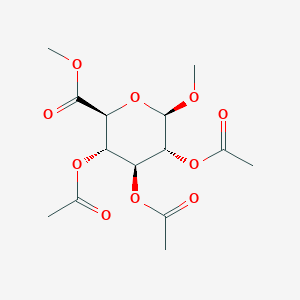

Methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester

Description

Methyl 2,3,4-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester (CAS: 34213-34-8) is a protected derivative of glucuronic acid, featuring acetyl groups at the 2-, 3-, and 4-hydroxyl positions and a methyl ester at the carboxylic acid group. Its molecular formula is C₁₄H₂₀O₁₀, with a molecular weight of 348.30 g/mol . This compound is widely utilized in carbohydrate chemistry as a glycosyl donor for synthesizing glucuronic acid-containing oligosaccharides and glycoconjugates. The acetyl groups act as temporary protecting groups, enabling stereoselective glycosylation reactions .

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)21-9-10(22-7(2)16)12(23-8(3)17)14(20-5)24-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10-,11-,12+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZLHCDEZYULJJ-ZXPJVPCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lactone Ring Opening and Methyl Ester Formation

The synthesis begins with D-glucuronolactone (1 ), which undergoes alkaline ring opening in methanol to yield the methyl ester of D-glucuronic acid. In a representative procedure, D-glucuronolactone (5.0 g, 28 mmol) is dissolved in methanol (50 mL) containing sodium hydroxide (20 mg, 0.5 mmol) at 0°C. The lactone’s ring opens to form the sodium salt of methyl D-glucuronate, which is subsequently protonated and isolated as a pale yellow foam after solvent removal. This intermediate retains free hydroxyl groups at positions 1, 2, 3, and 4, setting the stage for selective acetylation.

Acetylation of Hydroxyl Groups

The key step involves acetylating the 2, 3, and 4 hydroxyl groups while leaving the anomeric (C1) hydroxyl unprotected—a deviation from traditional peracetylation. However, standard acetylation conditions (acetic anhydride, sodium acetate, 90°C) typically lead to complete protection of all hydroxyl groups, yielding methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate (2 ). To achieve tri-O-acetylation, modified conditions are necessary:

-

Reduced equivalents of acetic anhydride : Limiting the reagent to 3.5 equivalents instead of excess prevents full acetylation.

-

Temperature control : Conducting the reaction at 50°C instead of 90°C slows acetylation kinetics, favoring partial protection.

-

Selective deprotection : Post-synthesis removal of the C1 acetyl group via mild basic hydrolysis (e.g., aqueous NaHCO₃) can yield the tri-O-acetyl derivative.

Under optimized conditions, the reaction produces a 3:7 α/β anomeric mixture, with the β-anomer predominating due to the stereoelectronic effects of the C5 carboxylate group.

Alternative Strategies for Tri-O-Acetylation

Orthoester Minimization

A significant challenge in glucuronide synthesis is the formation of orthoester byproducts during glycosylation. Studies by Wagner et al. demonstrated that using bulkier protecting groups (e.g., isobutyrate instead of acetate) at C2 reduces transacylation and orthoester formation. For example, replacing acetyl groups with isobutyrate in trichloroacetimidate donors (55 ) improved β-selectivity and yield in morphine 3,6-di-O-glucuronide synthesis. Applying this strategy to methyl glucuronate derivatives could enhance tri-O-acetylation efficiency.

Anomeric Bromide Formation

Methyl 2,3,4-tri-O-acetyl-β-D-glucopyranuronate bromide (1 )—a glycosyl donor used in morphine glucuronide synthesis—is prepared by treating the tetra-O-acetyl precursor with HBr in acetic acid. This method replaces the C1 acetyl group with a bromide, leaving the 2,3,4 positions acetylated. While this approach yields a glycosyl donor rather than the free tri-O-acetyl methyl ester, it underscores the versatility of acetylated intermediates in downstream modifications.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the tri-O-acetyl derivative from orthoester byproducts and unreacted starting material. The target compound typically elutes at 12–14 min with >95% purity.

Industrial-Scale Applications

The tri-O-acetyl derivative is a cornerstone in synthesizing drug metabolites for clinical testing. For instance, Schmidt trichloroacetimidate methodology enabled multigram synthesis of ABT-751 glucuronide (33 ), a neuroblastoma therapeutic metabolite, in 60% yield. Similarly, edaravone glucuronide—a neuroprotective agent—was prepared using methyl acetobromoglucuronate (1 ) in high yields .

Chemical Reactions Analysis

SGS-742 undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester has the molecular formula and a molecular weight of 348.30 g/mol. The compound features three acetyl groups that enhance its solubility and reactivity compared to its parent glucuronic acid. Its structure can be represented as follows:

Synthesis of Glycosylated Compounds

One of the primary applications of methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester is as an intermediate in the synthesis of glycosylated compounds. It serves as a glycosyl donor in reactions with various acceptors to form glycosidic bonds. This property is particularly useful in the development of glycosides that exhibit enhanced pharmacological properties.

Case Study: Synthesis of Anticancer Prodrugs

Research has demonstrated the use of glucuronide derivatives in creating prodrugs for anticancer agents. For instance, derivatives synthesized using methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester have shown promising results in enhancing the solubility and bioavailability of drugs like camptothecin. These glucuronide prodrugs are designed to release the active drug upon enzymatic hydrolysis in vivo, thereby improving therapeutic efficacy while reducing toxicity .

Drug Delivery Systems

The compound is also explored for its role in drug delivery systems. Its acetylation increases lipophilicity, allowing for better membrane permeability and improved absorption rates in biological systems.

Case Study: Development of Targeted Drug Delivery

In studies focusing on antibody-directed enzyme prodrug therapy (ADEPT), methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester was utilized to create water-soluble glucuronide derivatives that can be selectively activated at tumor sites. This targeted approach minimizes systemic side effects while maximizing drug action at the tumor site .

Biochemical Research

In biochemical research, this compound is used as a substrate for studying enzyme kinetics and mechanisms involving glucuronidation processes. Understanding these processes is crucial for predicting drug metabolism and interactions.

Case Study: Enzyme Kinetics Studies

Research involving UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation of glucuronic acid to various substrates, often employs methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester as a model substrate. These studies help elucidate the enzymatic pathways involved in drug metabolism and detoxification processes .

Analytical Chemistry

The compound is also significant in analytical chemistry for developing methods to quantify glucuronides in biological samples. Its derivatization improves detection limits and specificity in chromatographic analyses.

Case Study: Chromatographic Method Development

Methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) utilize derivatives of methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester for analyzing drug metabolites in pharmacokinetic studies. These techniques allow researchers to monitor drug levels and assess metabolic profiles effectively .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Glycosylated Compound Synthesis | Intermediate for synthesizing glycosides and prodrugs | Enhanced solubility and bioavailability |

| Drug Delivery Systems | Used to improve membrane permeability for targeted therapies | Reduced toxicity and improved efficacy |

| Biochemical Research | Substrate for studying enzyme kinetics related to drug metabolism | Insights into metabolic pathways |

| Analytical Chemistry | Derivatization for enhanced detection in chromatographic methods | Improved specificity and detection limits |

Mechanism of Action

SGS-742 exerts its effects by blocking the late inhibitory postsynaptic potential and the paired-pulse inhibition of population spikes recorded from CA1 pyramidal neurons of the hippocampus. This action significantly enhances the release of neurotransmitters such as glutamate, aspartate, glycine, and somatostatin. Chronic administration of SGS-742 leads to an up-regulation of GABA-B receptors in the frontal cortex. Additionally, single doses of SGS-742 cause a significant enhancement of the mRNA and protein levels of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in the cortex and hippocampus .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| Methyl 2,3,4-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester | 34213-34-8 | C₁₄H₂₀O₁₀ | 348.30 | Acetyl (2,3,4), Methyl ester |

| 2,3,4-Tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester | - | C₂₈H₂₄O₁₀ | 544.48 | Benzoyl (2,3,4), Methyl ester |

| 4-Nitrophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester | 18472-49-6 | C₁₉H₂₁NO₁₂ | 479.37 | Acetyl (2,3,4), 4-Nitrophenyl |

Research Findings and Trends

- Synthetic Utility : The acetylated methyl ester is favored in high-throughput glycosylation due to its balance of reactivity and ease of deprotection .

- Enzyme Studies : Nitrophenyl derivatives dominate in kinetic assays, leveraging their chromogenic properties .

- Emerging Analogs : Bromo- and trichloroacetimidate derivatives (e.g., ) are gaining traction for specialized glycosylation strategies requiring precise control .

Biological Activity

Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester (CAS No. 34213-34-8) is a derivative of glucuronic acid, which plays a significant role in various biological processes, particularly in the metabolism and detoxification of xenobiotics. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₀O₁₀

- Molecular Weight : 348.30 g/mol

- CAS Number : 34213-34-8

The compound features three acetyl groups at the 2, 3, and 4 positions of glucuronic acid, enhancing its lipophilicity and potentially influencing its biological interactions.

Biochemical Pathways

Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester is likely involved in glucuronidation , a critical phase II metabolic process where glucuronic acid conjugates with various substrates to facilitate their excretion. This mechanism is essential for the detoxification of drugs and endogenous compounds.

-

Glucuronidation Process :

- The compound may act as a substrate for UDP-glucuronosyltransferases (UGTs), enzymes that catalyze the transfer of glucuronic acid to lipophilic substances.

- This reaction increases water solubility, aiding renal excretion.

- Pharmacokinetics :

Toxicological Studies

Research indicates that derivatives of glucuronic acid can exhibit varying levels of toxicity depending on their structure and metabolic pathways. Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester has been noted for its relatively low toxicity profile in preliminary studies.

Case Studies and Applications

Comparative Analysis

| Property | Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic Acid Methyl Ester | Other Glucuronides (e.g., Tetra-O-acetyl derivatives) |

|---|---|---|

| Molecular Weight | 348.30 g/mol | Varies (e.g., Tetra-O-acetyl: ~376 g/mol) |

| Toxicity | Low | Varies; some derivatives show higher toxicity |

| Solubility | Increased due to acetylation | Generally improved with acetylation |

| Application in Drug Delivery | Potential as a prodrug | Commonly used for enhancing drug solubility |

Q & A

Q. What are the common synthetic routes for Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester, and how do reaction conditions influence yield and stereochemistry?

The synthesis typically involves selective acylation of glucuronic acid derivatives. For example, methyl α-D-glucopyranoside can undergo tritylation at the 6-OH group, followed by acetylation of the remaining hydroxyls (2,3,4 positions). Subsequent de-tritylation and oxidation of the 6-OH to a carboxylic acid (using TEMPO/BAIB) yield the glucuronic acid backbone . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impact regioselectivity. Acetylation in anhydrous pyridine with acetic anhydride ensures high yields of the tri-O-acetyl product, while improper quenching can lead to de-esterification .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological validation includes:

- NMR spectroscopy : - and -NMR confirm acetylation patterns (δ 2.0–2.2 ppm for acetyl groups) and anomeric configuration (β-D configuration via coupling constants) .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+Na] at m/z 455.37 for CHNO) .

- Polarimetry : Specific rotation ([α]) distinguishes α/β anomers and monitors stereochemical purity .

Advanced Research Questions

Q. How is this compound utilized in enzyme kinetics studies, particularly for β-glucuronidases?

As a substrate analog, it serves to probe β-glucuronidase activity. The 4-nitrophenyl derivative (sc-216975) is hydrolyzed by β-glucuronidase, releasing 4-nitrophenol, which is quantified spectrophotometrically at 405 nm. This enables calculation of and under varying pH/temperature conditions. Competing substrates (e.g., unacetylated analogs) can identify steric/electronic effects on enzyme specificity .

Q. What challenges arise in using this compound for glycosylation reactions, and how are they addressed?

Key challenges include:

- Regioselectivity : Competing acetylation at unintended positions (e.g., residual 6-OH activity). This is mitigated by protecting group strategies (e.g., trityl or benzoyl groups) .

- Anomerization : Acidic conditions during synthesis may cause α/β interconversion. Strict control of reaction pH (neutral to mildly basic) and temperature (<0°C) preserves β-configuration .

- By-product formation : Partial deacetylation during purification is minimized via silica gel chromatography with ethyl acetate/hexane gradients .

Q. How does this compound facilitate studies on glucuronidation in drug metabolism?

It acts as a glucuronide donor in UDP-glucuronosyltransferase (UGT) assays. The acetylated form improves solubility in organic-aqueous reaction mixtures. After enzymatic transfer, the glucuronidated product (e.g., drug-O-glucuronide) is characterized via LC-MS/MS. Competing acyl migration (2,3,4-O-acetyl vs. 3,4,6-O-acetyl isomers) must be ruled out using -NMR .

Data Contradiction Analysis

Q. Discrepancies in reported enzymatic hydrolysis rates: How are they resolved?

Variations in values across studies often stem from:

- Substrate purity : Trace acetylated isomers (e.g., α-D vs. β-D) can skew kinetic measurements. Purity is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water) .

- Assay conditions : Differences in buffer ionic strength (e.g., phosphate vs. Tris-HCl) or detergents (e.g., Triton X-100) alter enzyme activity. Standardized protocols (e.g., 50 mM phosphate buffer, pH 6.8) improve reproducibility .

Methodological Optimization

Q. What strategies improve the stability of this compound in long-term storage?

- Temperature : Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis. Lyophilization is avoided due to acyl migration risks .

- Light exposure : Amber vials reduce photodegradation of the nitrobenzoyl or acetyl groups .

- Quality control : Periodic NMR checks (every 6 months) detect decomposition (e.g., free glucuronic acid peaks at δ 5.2 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.